molecular formula C17H26ClN3O3S B4614751 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(dimethylamino)ethyl]benzamide

5-(1-azepanylsulfonyl)-2-chloro-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B4614751
M. Wt: 387.9 g/mol
InChI Key: HNTUBLKLPHONIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylsulfonyl)-2-chloro-N-[2-(dimethylamino)ethyl]benzamide is a useful research compound. Its molecular formula is C17H26ClN3O3S and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.1383406 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide, a benzamide derivative, has been extensively studied for its pharmacological properties and clinical applications. It is primarily used in gastro-intestinal diagnostics, treating various types of vomiting, and managing functional and organic gastro-intestinal disorders. Metoclopramide assists in radiological identification of lesions, facilitates duodenal intubation, and eases endoscopy in upper gastro-intestinal haemorrhage. It also reduces post-operative vomiting and radiation sickness. Despite its effectiveness, side effects, especially extrapyramidal reactions, can occur, highlighting the need for careful dosage management (Pinder et al., 2012).

Environmental Impact of Parabens

Another related area of research is the environmental impact of parabens, which shares a functional group similarity with benzamides. Parabens, used as preservatives, have been identified in water bodies, raising concerns about their biodegradability and potential as endocrine disruptors. Their ubiquitous presence in aquatic environments suggests the need for further research into the environmental fate and toxicity of similar compounds (Haman et al., 2015).

Therapeutic Potential in Neurological Disorders

Research on serotoninergic hallucinogens, including compounds with benzamide structures, shows potential for treating neurological disorders. These compounds induce rapid and sustained antidepressive, anxiolytic, and antiaddictive effects, offering a promising area for developing treatments for treatment-resistant psychiatric disorders (dos Santos & Hallak, 2019).

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-chloro-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3S/c1-20(2)12-9-19-17(22)15-13-14(7-8-16(15)18)25(23,24)21-10-5-3-4-6-11-21/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTUBLKLPHONIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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